Molecular Architecture and Physicochemical Profile(1-Ethyloctyl)oxysilane—often referred to as 3-decyl trimethylsilyl ether—is structurally composed of a 3-decanol core where the hydroxyl group has been protected by a trimethylsilyl (TMS) moiety.
Molecular Architecture and Physicochemical Profile(1-Ethyloctyl)oxysilane—often referred to as 3-decyl trimethylsilyl ether—is structurally composed of a 3-decanol core where the hydroxyl group has been protected by a trimethylsilyl (TMS) moiety.
Executive Summary
The structural elucidation and physicochemical profiling ofsilane (CAS 61180-95-8) represent a critical intersection of organic synthesis and materials science. As an alkoxy-substituted trimethylsilane, this compound leverages the steric bulk of a branched decyl chain to modulate the reactivity of the siloxane bond. This whitepaper provides an in-depth technical analysis of its molecular architecture, molecular weight characteristics, and the self-validating analytical workflows required for its precise characterization in drug development and polymer chemistry.
The molecular architecture features a critical chiral center at the carbon atom bonded to the oxygen (the C3 position of the decyl chain)[1]. This stereocenter dictates that the compound exists as a mixture of (R)- and (S)-enantiomers unless explicitly synthesized from an enantiopure precursor[1]. The presence of the bulky 1-ethyloctyl group provides substantial steric hindrance around the Si–O bond. As noted by , this steric shielding renders the compound significantly less reactive and less susceptible to nucleophilic attack or premature hydrolysis compared to unhindered silanes or strong bases like sodium trimethylsilanolate[2]. This stability makes it an optimal surface modification agent in advanced coatings and polymeric systems[2].
To facilitate rapid reference for researchers, the quantitative physicochemical data of the molecule is summarized below:
| Parameter | Specification |
| IUPAC / Chemical Name | silane |
| CAS Registry Number | 61180-95-8 |
| Molecular Formula | C₁₃H₃₀OSi |
| Molecular Weight | 230.46 g/mol |
| Monoisotopic Mass | 230.2066 Da |
| Structural Class | Alkoxy-substituted trimethylsilane |
Data supported by chemical registries from [3] and [4].
Mechanistic Synthesis Protocol
The synthesis of silane relies on the nucleophilic substitution of a silylating agent by the secondary alcohol, 3-decanol. As a Senior Application Scientist, I emphasize that the choice of reagents in this protocol is strictly driven by causality to overcome the steric hindrance of the 1-ethyloctyl group.
Step-by-Step Methodology:
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Reagent Preparation: Purge a dry round-bottom flask with inert N₂ gas. Add 10 mmol of 3-decanol and 25 mL of anhydrous dichloromethane (DCM).
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Causality: Anhydrous conditions are absolute prerequisites. Trimethylchlorosilane (TMCS) is highly moisture-sensitive; ambient water will competitively hydrolyze TMCS into hexamethyldisiloxane (HMDSO) and HCl, drastically reducing the yield and acidifying the environment.
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Base Addition: Add 15 mmol of Imidazole to the solution and stir until fully dissolved.
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Causality: Imidazole serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed cleavage of the newly formed Si–O bond. More importantly, it functions as a nucleophilic catalyst by forming a highly reactive N-trimethylsilylimidazole intermediate, which efficiently transfers the TMS group to the sterically hindered secondary alcohol.
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Silylation: Dropwise add 12 mmol of TMCS at 0°C to control the exothermic reaction. Allow the reaction to warm to room temperature and stir for 2 hours.
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Self-Validating Monitoring: Monitor the reaction progress via real-time FTIR spectroscopy. The protocol is a self-validating system: the reaction is deemed complete only when the broad O–H stretching band of the precursor at ~3300 cm⁻¹ completely disappears, replaced by a sharp, diagnostic Si–O–C stretch at 1050–1100 cm⁻¹.
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Workup: Quench the reaction with cold water, extract the organic layer with hexanes, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure silyl ether.
Fig 1. Mechanistic synthesis pathway ofsilane via silylation.
Analytical Characterization Workflows
Validating the molecular weight (230.46 g/mol ) and structural integrity of silane requires orthogonal analytical techniques. The following workflow utilizes Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to create a closed-loop, self-validating analytical system.
Step-by-Step Methodology:
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GC-MS Analysis: Inject 1 µL of the derivatized sample into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS).
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Mass Spectral Interpretation: Analyze the fragmentation pattern.
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Causality & Validation: TMS ethers of secondary alcohols rarely exhibit a robust molecular ion ([M]⁺ at m/z 230) due to the labile nature of the Si–CH₃ bond under electron ionization. Instead, the characteristic loss of a methyl radical from the silicon atom yields a highly stable, diagnostic[M-CH₃]⁺ cation at m/z 215[1]. The presence of this specific m/z 215 fragment acts as a self-validating marker, confirming both the molecular weight of the parent compound and the successful attachment of the trimethylsiloxy group.
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NMR Spectroscopy: Dissolve the purified product in CDCl₃ and acquire ¹H and ¹³C NMR spectra.
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Chemical Shift Validation: In the ¹H NMR spectrum, confirm the presence of a sharp, intense singlet integrating to 9 protons at ~0.1 to 0.3 ppm, which is the hallmark of the TMS group[1]. Furthermore, the methine proton at the C3 position (attached to the oxygen) will appear shifted into the 3.4–4.5 ppm range[1]. The orthogonal confirmation of the m/z 215 fragment and the 0.1 ppm NMR singlet guarantees absolute structural certainty.
Fig 2. Analytical workflow for validatingsilane structure.
References
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NextSDS. "silane — Chemical Substance Information". Source: NextSDS. URL: [Link]
Sources
- 1. [(1-Ethyloctyl)oxy](trimethyl)silane | 61180-95-8 | Benchchem [benchchem.com]
- 2. sodium;trimethyl(oxido)silane | Benchchem [benchchem.com]
- 3. 61180-95-8 CAS MSDS ([(1-Ethyloctyl)oxy](trimethyl)silane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. nextsds.com [nextsds.com]
